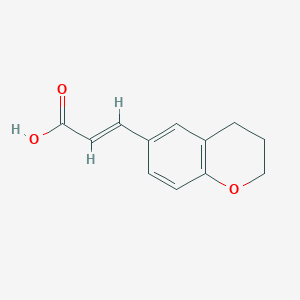
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid, commonly referred to as CHP, is an organic compound that has been studied extensively for its potential medicinal applications. CHP is a derivative of chromene, which is a type of polycyclic aromatic hydrocarbon. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities.
Applications De Recherche Scientifique
CHP has been studied extensively for its potential medicinal applications. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. In addition, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities. CHP has also been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of CHP is not fully understood. However, studies have suggested that CHP may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. Furthermore, studies have suggested that CHP may act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, studies have suggested that CHP may act as an anti-cancer agent by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
CHP has been found to possess a wide range of biochemical and physiological effects. CHP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. Furthermore, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CHP in laboratory experiments include its availability, low cost, and wide range of biological activities. Furthermore, CHP is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using CHP in laboratory experiments. For example, CHP is not very stable and can degrade over time. In addition, the exact mechanism of action of CHP is not fully understood, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for the study of CHP. For example, further research is needed to better understand the exact mechanism of action of CHP. In addition, further research is needed to determine the potential therapeutic applications of CHP in the treatment of various diseases. Furthermore, further research is needed to explore the potential synergistic effects of CHP with other compounds. Finally, further research is needed to investigate the potential toxicity of CHP in humans.
Méthodes De Synthèse
CHP can be synthesized through a variety of methods, including the reaction of chromene with ethyl acetoacetate, the reaction of chromene with ethyl propionate, and the reaction of chromene with ethyl butyrate. In the reaction of chromene with ethyl acetoacetate, chromene is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl propionate, chromene is reacted with ethyl propionate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl butyrate, chromene is reacted with ethyl butyrate in the presence of a base catalyst, such as sodium hydroxide, to form CHP.
Propriétés
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3-6,8H,1-2,7H2,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCEFCLOFFMHS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=CC(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

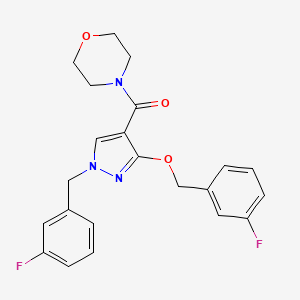
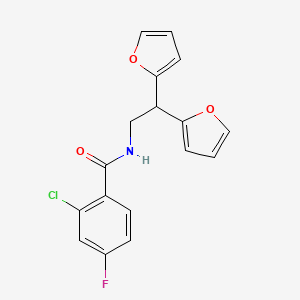
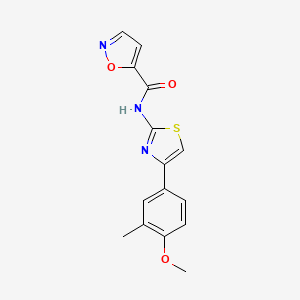

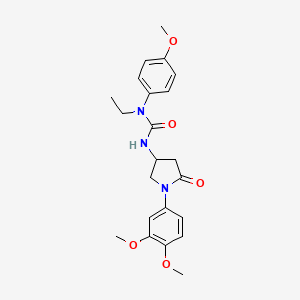
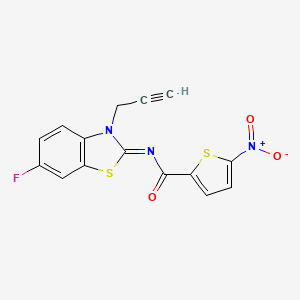
![4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2900947.png)
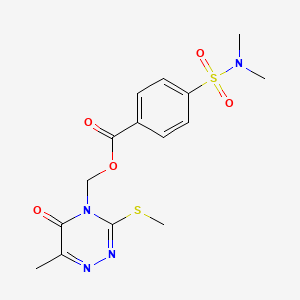

![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900951.png)
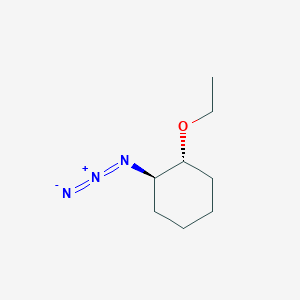
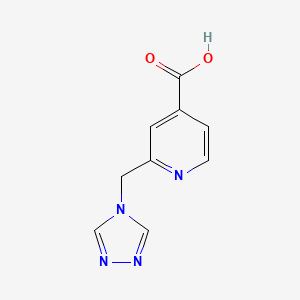
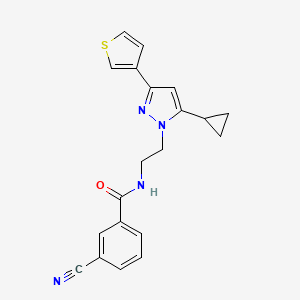
![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)